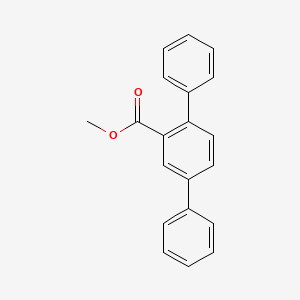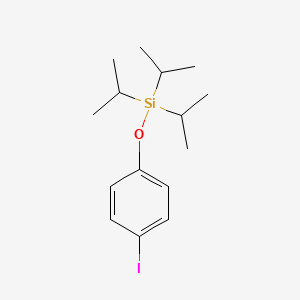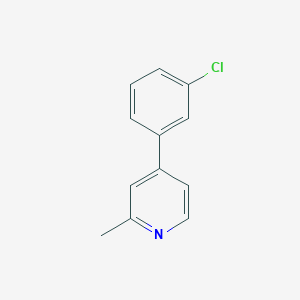![molecular formula C17H11N3O2 B14138873 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- CAS No. 24243-44-5](/img/structure/B14138873.png)
9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that combines the structural features of both indole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets:
Molecular Targets: This compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Pyridazine Derivatives: These compounds share the pyridine ring but differ in their biological activities and applications.
Pyridine Compounds: Known for their antimicrobial and antiviral activities, pyridine compounds have a different substitution pattern compared to 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole.
Uniqueness: 1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole is unique due to its combined indole and pyridine structure, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
24243-44-5 |
|---|---|
Molekularformel |
C17H11N3O2 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-10,19H |
InChI-Schlüssel |
LOZZGBIIZKNDHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)




![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)


![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)


![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)

